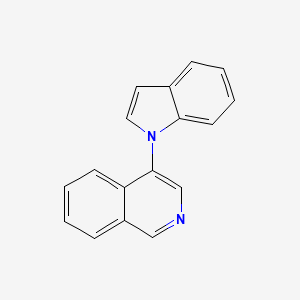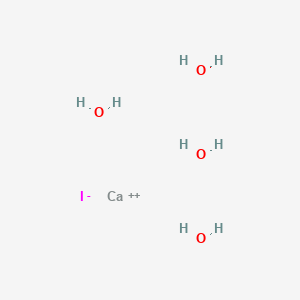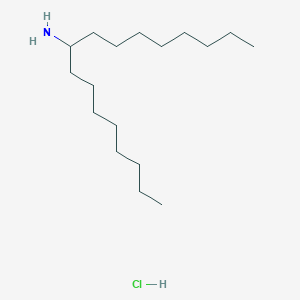
N-Methyl-N-phenylpent-4-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-phenylpent-4-enamide: is an organic compound with the molecular formula C12H15NO and a molecular weight of 189.254 g/mol . This compound is characterized by the presence of a phenyl group attached to a pent-4-enamide backbone, with a methyl group substituting one of the nitrogen atoms. It is also known by its synonym N-methyl-N-phenyl-4-pentenamide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-phenylpent-4-enamide typically involves the reaction of N-methylaniline with pent-4-enoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an anhydrous solvent like ethyl acetate under a nitrogen atmosphere. The mixture is cooled to 0°C, and the acid chloride is added dropwise. The reaction is then stirred at room temperature until completion, which can take between 2 to 16 hours . The product is purified using flash column chromatography on silica gel with a hexane/ethyl acetate eluent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-phenylpent-4-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or imides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of imides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
N-Methyl-N-phenylpent-4-enamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Methyl-N-phenylpent-4-enamide involves its interaction with molecular targets such as enzymes and receptors. The amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylmethacrylamide: Similar structure but with a methacrylamide group instead of a pent-4-enamide group.
N-Methyl-N-phenylacrylamide: Contains an acrylamide group instead of a pent-4-enamide group.
Uniqueness
N-Methyl-N-phenylpent-4-enamide is unique due to its specific combination of a phenyl group and a pent-4-enamide backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propriétés
Numéro CAS |
150983-21-4 |
|---|---|
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
N-methyl-N-phenylpent-4-enamide |
InChI |
InChI=1S/C12H15NO/c1-3-4-10-12(14)13(2)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3 |
Clé InChI |
CPWSGXRIBSIKBT-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)CCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B14124774.png)

![1,2,4-Trichloro-5-[(ethenyloxy)methyl]benzene](/img/structure/B14124789.png)




![8-(4-ethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14124827.png)

![4-[[2-[[2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[5-carbamimidamido-2-[2-(3-phenylpropanoylamino)propanoylamino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[1-[[6-amino-1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14124843.png)



![1-(4-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124868.png)
